N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, which is further substituted with a phenyl group and an acetamide moiety. The compound’s structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the Debus-Radziszewski synthesis, which involves the condensation of α-haloketones with thioamides to form the thiazole ring . The imidazole ring can be synthesized through the Wallach synthesis or by dehydrogenation of imidazolines . The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole intermediate with 2-methoxyphenyl acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may employ green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents are often utilized to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The thiazole ring’s ability to delocalize electrons plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is unique due to its fused imidazo[2,1-b][1,3]thiazole structure, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-18-10-6-5-9-16(18)21-19(24)11-15-13-26-20-22-17(12-23(15)20)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,21,24) |
InChI Key |
MAJVTCARGSBKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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